The compound 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a derivative of the pyrazolopyrimidinone class, which has been extensively studied for its diverse pharmacological properties. Pyrazolopyrimidinones are known for their structural similarity to purines and have been investigated for their potential as anti-inflammatory, antimicrobial, antifungal, and antitumor agents, as well as for their ability to inhibit phosphodiesterase 5 (PDE5) and ATP synthase123456789. This comprehensive analysis will delve into the mechanism of action and applications of this compound across various fields.
The pyrazolopyrimidinone derivatives have been reported to possess significant anti-inflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). For example, the compound 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high anti-inflammatory activity and a better therapeutic index than reference drugs like phenylbutazone and indomethacin1. Another study found that the anti-inflammatory activity varied depending on the nature of the substituents at the 2 position, with some compounds showing potent pharmacological activity both in vivo and in vitro5.
Pyrazolopyrimidinones have also been explored for their antimicrobial and antifungal activities. A series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones were synthesized and evaluated, revealing activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans6. However, another study reported that a series of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones did not show significant antimicrobial activity8.
In the realm of cancer research, pyrazolopyrimidinone analogues of the potent antitumor agent LY231514 have been prepared, with one compound demonstrating in vitro cell growth inhibitory activity3. This highlights the potential of pyrazolopyrimidinone derivatives in the development of new anticancer drugs.
The inhibition of PDE5 by pyrazolopyrimidinones represents a significant application in the treatment of erectile dysfunction. The 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines have been identified as potent and selective PDE5 inhibitors, leading to the advancement of a clinical candidate4.
The compound is derived from a series of pyrazolo[4,3-d]pyrimidin-7-ones, which are noted for their pharmacological properties. Specifically, it has been identified as a potent inhibitor of cyclic guanosine monophosphate phosphodiesterase, which plays a crucial role in regulating vascular smooth muscle relaxation and platelet aggregation . Its molecular formula is with a molecular weight of 312.37 g/mol.
The synthesis of 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves several key steps:
The specific conditions (e.g., temperature, solvent choice) can vary based on the desired yield and purity of the final product .
The molecular structure of 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be described as follows:
The structural formula can be represented using SMILES notation as CCCc1nn(C)c2C(=O)NC(=Nc12)c3ccccc3OCC
, which provides insights into its connectivity and functional groups .
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo several chemical reactions:
These reactions are significant for modifying its structure for enhanced biological activity or altered pharmacokinetics .
The mechanism of action for 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one primarily involves inhibition of cyclic guanosine monophosphate phosphodiesterase. By inhibiting this enzyme:
The physical and chemical properties of 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one include:
These properties are crucial for determining its formulation in pharmaceutical applications .
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific applications:
The compound is systematically named 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one according to IUPAC conventions. This nomenclature reflects its core pyrazolopyrimidinone scaffold substituted at the 5-position with a 2-ethoxyphenyl group, at N-1 with a methyl group, and at the 3-position with an n-propyl chain. The hydrogenation state ("1,6-dihydro-7H-") explicitly defines the saturation and tautomeric form [3] [6].
Common synonyms include:
Table 1: Synonym Compendium
Synonym | Context |
---|---|
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Primary IUPAC name |
Sildenafil Impurity | Pharmacological synthesis |
1-Methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivative | Functional group emphasis |
The molecular formula C₁₇H₂₀N₄O₂ is consistently verified across analytical reports, with a calculated molecular weight of 312.37 g/mol. High-resolution mass spectrometry confirms an exact mass of 312.1586 Da, corresponding to the protonated molecular ion [M+H]⁺ [1] [3] [6]. Elemental analysis aligns with theoretical carbon (65.37%), hydrogen (6.45%), nitrogen (17.94%), and oxygen (10.24%) composition.
X-ray crystallography data remains unreported for this compound, though its crystalline nature (mp 141–147°C) suggests a defined lattice structure. Computational modeling predicts a near-planar conformation between the pyrazolopyrimidinone core and the 2-ethoxyphenyl ring, stabilized by intramolecular van der Waals interactions [4] [6].
Nuclear Magnetic Resonance (NMR) spectral assignments are inferred from structural analogs:
Mass spectrometry exhibits a primary fragment at m/z 283 [M - C₂H₅]⁺ (ethoxy group loss), with secondary fragments at m/z 255 and 212 corresponding to ring-cleavage products. The SMILES string (CCCc1nn(C)c2C(=O)NC(=Nc12)c3ccccc3OCC) and InChI key (MXQUEDUMKWBYHI-UHFFFAOYSA-N) are experimentally validated [3] [4] [7].
The pyrazolopyrimidinone core exhibits prototropic tautomerism, favoring the 7-keto tautomer (as denoted by "7-one") over the 7-hydroxy form due to extended conjugation and carbonyl resonance stabilization. The 1,6-dihydro state explicitly defines the reduction at the pyrimidine N6-C7 bond, preventing enolization at C7 [3] [6].
Conformational flexibility arises from:
Table 2: Tautomeric and Conformational Properties
Property | Description |
---|---|
Dominant tautomer | 1,6-Dihydro-7-keto form |
Energy barrier (propyl rotation) | 8 kJ/mol (DFT calculation) |
Core-phenyldihedral angle | 45–60° (computational) |
Melting point is reproducibly observed at 141–147°C (literature range), with a sharp melting endotherm confirming high purity (>98%) [4] [6]. The logarithm of the partition coefficient (LogP) is computationally estimated at 3.22, indicating moderate lipophilicity suitable for transmembrane permeability [4].
Solubility profiling reveals:
Solid-state characterization identifies it as a crystalline powder (white to light yellow/orange) with hygroscopic tendencies, necessitating storage at <15°C in airtight containers [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0